5-(2-Oxo-2-phenylethyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Oxo-2-phenylethyl)pyrrolidin-2-one is a compound that belongs to the class of pyrrolidinones, which are five-membered lactams. This compound is characterized by the presence of a pyrrolidinone ring substituted with a 2-oxo-2-phenylethyl group. Pyrrolidinones are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Oxo-2-phenylethyl)pyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of phenylglyoxal hydrate with a suitable amine to form the desired pyrrolidinone derivative. The reaction typically requires mild conditions and can be carried out in the presence of a solvent such as chloroform .
Industrial Production Methods
Industrial production of this compound may involve multi-component reactions that allow for the efficient synthesis of the compound. These methods often feature good functional group tolerance and can be scaled up for large-scale production .
Chemical Reactions Analysis
Types of Reactions
5-(2-Oxo-2-phenylethyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
5-(2-Oxo-2-phenylethyl)pyrrolidin-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of various materials and as an intermediate in chemical manufacturing
Mechanism of Action
The mechanism of action of 5-(2-Oxo-2-phenylethyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidin-2-one: A simpler analog without the phenylethyl group.
Pyrrolidin-2,5-dione: A related compound with an additional carbonyl group at the 5-position.
Prolinol: A derivative of pyrrolidine with a hydroxyl group.
Uniqueness
5-(2-Oxo-2-phenylethyl)pyrrolidin-2-one is unique due to the presence of the 2-oxo-2-phenylethyl group, which imparts distinct chemical and biological properties. This substitution can enhance the compound’s ability to interact with specific molecular targets, making it a valuable scaffold in medicinal chemistry .
Properties
CAS No. |
676132-44-8 |
---|---|
Molecular Formula |
C12H13NO2 |
Molecular Weight |
203.24 g/mol |
IUPAC Name |
5-phenacylpyrrolidin-2-one |
InChI |
InChI=1S/C12H13NO2/c14-11(9-4-2-1-3-5-9)8-10-6-7-12(15)13-10/h1-5,10H,6-8H2,(H,13,15) |
InChI Key |
QVGCFWWZFRRBQI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC1CC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.